1-Phenyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
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Overview
Description
1-Phenyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a compound that features a urea moiety linked to a phenyl group and a 1,2,4-oxadiazole ring. The presence of the 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural versatility .
Preparation Methods
The synthesis of 1-Phenyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.
Attachment of the phenyl group: The phenyl group can be introduced via nucleophilic substitution reactions, where a phenyl halide reacts with the oxadiazole ring.
Formation of the urea linkage: The final step involves the reaction of the oxadiazole derivative with an isocyanate or a carbodiimide to form the urea linkage.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-Phenyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Common reagents for these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific
Properties
IUPAC Name |
1-phenyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(18-13-9-5-2-6-10-13)17-11-14-19-15(20-22-14)12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUPUDOHZYSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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